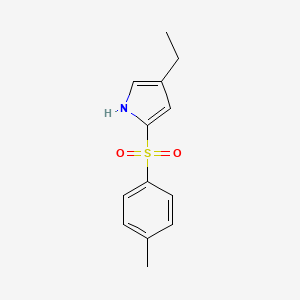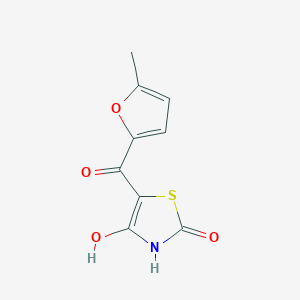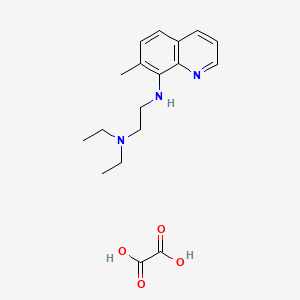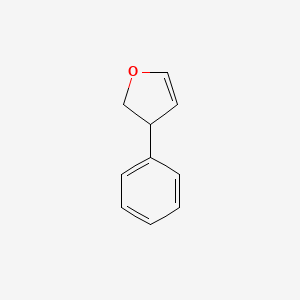![molecular formula C7H7NS B12889898 7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
7-Methylpyrrolo[2,1-b]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylpyrrolo[2,1-b]thiazole is a heterocyclic compound that contains both a pyrrole and a thiazole ring fused together This compound is of significant interest due to its unique structural properties and potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrrolo[2,1-b]thiazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of thiazole derivatives with pyrrole derivatives under specific conditions can lead to the formation of the desired compound. Catalysts such as palladium or copper are often used to facilitate these reactions. Additionally, microwave irradiation has been employed to enhance the reaction rates and yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process. The choice of solvents, temperature, and pressure conditions are crucial factors in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylpyrrolo[2,1-b]thiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Tetrakispyridinecobalt (II) dichromate in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), and acylating agents (e.g., acetyl chloride).
Major Products Formed:
- Oxidized derivatives with functional groups such as carbonyl or hydroxyl groups.
- Reduced derivatives with hydrogenated ring systems.
- Substituted derivatives with various functional groups attached to the ring system .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The biological activities of 7-Methylpyrrolo[2,1-b]thiazole derivatives include antimicrobial, antifungal, antioxidant, and antiviral properties.
Medicine: The compound has shown potential as an antitumor agent, with studies indicating its effectiveness against certain cancer cell lines.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-Methylpyrrolo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
7-Methylpyrrolo[2,1-b]thiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrrolo[1,2-a]imidazole, pyrrolo[2,1-b]thiazole derivatives with different substituents, and other fused heterocyclic compounds.
Uniqueness: The presence of both nitrogen and sulfur atoms in the fused ring system of this compound contributes to its distinct reactivity and biological activities.
Propriétés
Formule moléculaire |
C7H7NS |
|---|---|
Poids moléculaire |
137.20 g/mol |
Nom IUPAC |
7-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-2-3-8-4-5-9-7(6)8/h2-5H,1H3 |
Clé InChI |
IMRGOMWUXHOYBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2N(C=C1)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


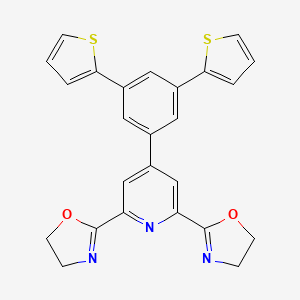
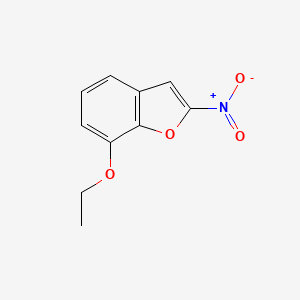
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
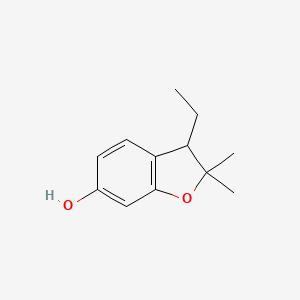
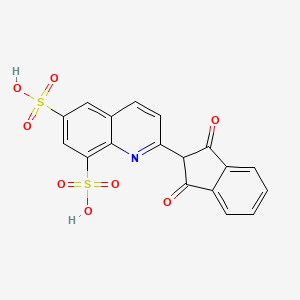
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
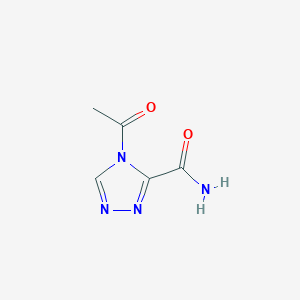
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)

